(3R)-3-(Propan-2-yl)cyclohexan-1-one
Description
(3R)-3-(Propan-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative characterized by an isopropyl group at the 3R position of the cyclohexane ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of terpenoids and bioactive molecules. Its stereochemistry and relatively simple structure make it a versatile precursor for enantioselective reactions.
Properties
CAS No. |
74006-76-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3R)-3-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
AFFBXUKVORMWSC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCCC(=O)C1 |
Canonical SMILES |
CC(C)C1CCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Propan-2-yl)cyclohexan-1-one can be achieved through several methods:
Asymmetric Hydrogenation: Starting from a suitable precursor, such as a substituted cyclohexene, asymmetric hydrogenation can be employed using chiral catalysts to obtain the desired enantiomer.
Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials, such as ®-(+)-limonene, can lead to the synthesis of (3R)-3-(Propan-2-yl)cyclohexan-1-one through a series of functional group transformations.
Industrial Production Methods
Industrial production methods may involve large-scale asymmetric hydrogenation processes or biocatalytic approaches using enzymes to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Propan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
Chemistry: As a chiral building block in organic synthesis.
Biology: As a potential intermediate in the synthesis of biologically active molecules.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(Propan-2-yl)cyclohexan-1-one depends on its specific application. In the context of pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological target.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table summarizes key structural differences between (3R)-3-(Propan-2-yl)cyclohexan-1-one and its analogues:
Key Observations :
- Unsaturation: Compounds with cyclohexenone cores (e.g., (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one) exhibit enhanced reactivity in Diels-Alder or Michael addition reactions due to conjugation with the ketone .
- Heterocyclic Fusion : The azepan-2-one derivative in introduces a lactam ring, enabling hydrogen bonding and altering solubility compared to purely hydrocarbon-based analogues.
Physical and Chemical Properties
While explicit physical data (e.g., melting points) are unavailable in the evidence, substituent effects can be inferred:
- Boiling/Melting Points : Bulkier substituents (e.g., 2-methylallyl in ) likely reduce melting points due to disrupted crystal packing. The target compound’s simpler structure may exhibit higher crystallinity.
- Solubility : Polar groups (e.g., lactam in ) enhance water solubility, whereas hydrophobic substituents (isopropyl, allyl) favor organic solvents.
- Stability : Saturated analogues like the target compound are less prone to oxidation than unsaturated derivatives (e.g., ).
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